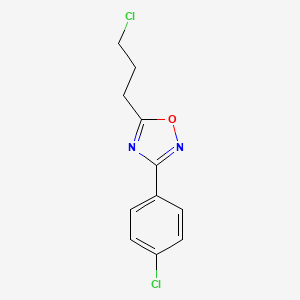

3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-7-1-2-10-14-11(15-16-10)8-3-5-9(13)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQWXSYGLUTHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427917 | |

| Record name | 3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92286-43-6 | |

| Record name | 3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Anticancer Potential

The oxadiazole scaffold has been explored for its anticancer properties. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the chlorophenyl and chloropropyl groups is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

3. Anti-inflammatory Effects

Some studies suggest that oxadiazoles can also exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Synthetic Applications

1. Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The unique structure allows for further functionalization, making it useful in the development of more complex molecules for pharmaceutical applications .

2. Material Science

The properties of oxadiazoles make them suitable for applications in material science, particularly in the development of polymers and coatings with specific electronic or optical properties. Their thermal stability and chemical resistance are advantageous for creating durable materials .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The bioactivity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: Piperazinylmethyl-substituted analogs (e.g., ) exhibit improved aqueous solubility due to the basic amine, whereas the target compound’s nonpolar substituents limit solubility.

Biological Activity

3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological effects.

- Molecular Formula : C11H10ClN3O

- Molecular Weight : 233.67 g/mol

- CAS Number : 57238-75-2

- Structure : The oxadiazole ring contributes to its reactivity and biological properties.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

A notable study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines including:

- PC-3 (prostate cancer)

- HCT-116 (colon cancer)

- MDA-MB-435 (melanoma)

The results indicated that certain derivatives had IC50 values ranging from 0.67 to 0.87 µM, showcasing potent inhibitory effects on cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 | 0.67 |

| Compound B | HCT-116 | 0.80 |

| Compound C | MDA-MB-435 | 0.87 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is well-documented. They have shown effectiveness against various pathogens, including bacteria and fungi. For example:

- Antibacterial Activity : Several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Compounds were tested against fungal strains and showed promising results.

A study highlighted that some oxadiazole derivatives demonstrated IC50 values comparable to standard antibiotics .

| Activity Type | Target Pathogen | IC50 (µM) |

|---|---|---|

| Antibacterial | E. coli | 5.0 |

| Antifungal | C. albicans | 4.5 |

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of Enzymes : Many oxadiazoles act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in malignant cells.

For instance, molecular docking studies suggest that these compounds may interact with key proteins involved in cell cycle regulation and apoptosis .

Case Studies

- Study on Anticancer Properties : A systematic evaluation was conducted on a range of oxadiazole derivatives where one compound demonstrated a growth inhibition percentage (GP) of 95% against UO-31 (renal cancer) at a concentration of .

- Antimicrobial Efficacy Study : Another research highlighted the effectiveness of an oxadiazole derivative against Plasmodium falciparum, showing an IC50 significantly lower than that of traditional antimalarial drugs .

Q & A

Basic: What are the key structural features of 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole that influence its biological activity?

The biological activity of 1,2,4-oxadiazole derivatives is critically dependent on substituent positioning. For Sirt2 inhibition, the 3rd position requires a para-substituted aromatic ring (e.g., 4-chlorophenyl), while the 5th position favors haloalkyl or cyclic aminomethyl groups. The 3-chloropropyl chain in this compound enhances lipophilicity and steric compatibility with enzyme active sites, as shown in SAR studies of structurally related inhibitors . In apoptosis induction, substituents like chlorothiophenyl or chloropyridyl at the 5th position improve activity by modulating interactions with molecular targets such as TIP47 .

Advanced: How can structure-activity relationship (SAR) studies optimize the Sirt2 inhibitory activity of this compound?

SAR optimization involves systematic substitution at the 3rd and 5th positions. For example:

- 3rd position : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.

- 5th position : Test cyclic amines (e.g., piperidine) or extended haloalkyl chains (e.g., 3-chloropropyl) for improved steric fit.

In vitro assays using α-tubulin-acetylLys40 peptide as a Sirt2 substrate can quantify IC50 values, with active compounds typically showing IC50 < 10 µM . Parallel cytotoxicity screening against leukemia cell lines (e.g., K562) helps identify selective inhibitors .

Basic: What synthetic methodologies are reported for 1,2,4-oxadiazole derivatives with chlorinated substituents?

Two primary methods are:

- Staudinger/aza-Wittig reaction : Enables high-yield synthesis (51–65%) of bis-oxadiazoles via nitrile oxide intermediates. For example, coupling chlorinated aryl nitriles with hydroxylamine derivatives under DME solvent at 50°C .

- Cyclocondensation : Reacting amidoximes with activated carboxylic acids (e.g., chlorophenyl acetic acid) in the presence of EDCI/HOBt, followed by purification via flash chromatography (SiO2, heptane:isopropyl acetate) .

Advanced: How can researchers resolve data contradictions in apoptotic activity across cancer cell lines?

Contradictions arise due to cell-line-specific target expression. For example, apoptosis inducers like 5-(3-chlorothiophen-2-yl)-3-phenyl-oxadiazoles show activity in breast (T47D) and colorectal cancers but not in others. To address this:

- Perform flow cytometry to assess cell cycle arrest (e.g., G1 phase) and caspase activation.

- Use photoaffinity labeling to identify molecular targets (e.g., TIP47) and validate via siRNA knockdown .

- Compare gene expression profiles (e.g., RNA-seq) of responsive vs. non-responsive lines to pinpoint resistance mechanisms.

Basic: How is the purity and structural integrity of synthesized this compound verified?

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds.

- Structural confirmation :

Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound?

- MX-1 tumor xenografts : Used for related oxadiazoles to assess tumor growth inhibition via daily oral dosing (10–50 mg/kg). Endpoint analysis includes tumor volume measurement and immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) .

- Neurodegenerative models : For Alzheimer’s applications, use transgenic mice (e.g., APP/PS1) to test amyloid-beta aggregation inhibition via thioflavin-T assays and cognitive behavioral tests (e.g., Morris water maze) .

Basic: What metabolic pathways or stability concerns are associated with this compound?

- Metabolite detection : LC-MS/MS profiling in plasma/tissue homogenates identifies primary metabolites like 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, which shows altered abundance in metabolic disorders .

- Stability optimization : Introduce methyl or methoxy groups to reduce CYP450-mediated oxidation of the chloropropyl chain .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetics?

- Molecular docking : Simulate binding to Sirt2 (PDB: 3ZGV) or TIP47 to prioritize substituents with favorable ΔG values.

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability for CNS applications .

- ADMET prediction : Tools like SwissADME forecast bioavailability (%F >30) and hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.